molecular formula C12H14N4O2S B5525011 methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate

methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate

Cat. No. B5525011
M. Wt: 278.33 g/mol
InChI Key: AGTNWGWCUYGFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to "methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate" often involves multiple steps, starting from basic aromatic compounds or acids, proceeding through esterification, and involving reactions with hydrazine or other nitrogen sources to introduce the tetrazole group. Synthesis may involve the use of dimethyl acetylenedicarboxylate for cyclization and introduction of the tetrazole moiety, as seen in related compounds (Nakamori et al., 1988).

Scientific Research Applications

Synthesis and Cyclization Reactions

Research has been conducted on the synthesis and cyclization of various compounds, with a focus on generating new molecules that could serve as intermediates for further chemical transformations or as final products with specific properties. For example, the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro-, and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues demonstrates the utility of similar chemical structures in creating diverse compounds with potential biological activity (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).

Drug Intermediate Preparation

The preparation of drug intermediates using specific reactions showcases the relevance of such compounds in the pharmaceutical industry. An experiment designed to synthesize methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene through Grignard reagent treatment highlights the importance of innovative synthetic routes for the development of drug precursors and emphasizes the role of undergraduate education in scientific research (Min, 2015).

Antibiotic and Pharmacological Studies

A series of molecules bearing multiple functional groups were synthesized to study their antibiotic effect against Gram-positive and Gram-negative bacteria and lipoxygenase activity. This research not only contributes to the development of new antibiotics but also provides insights into the structural requirements for biological activity, demonstrating the potential of such compounds in medicinal chemistry (Rasool et al., 2016).

Luminescence Sensing

The development of novel materials for sensing applications is another area of interest. For instance, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. Such materials could have significant implications for the detection of volatile organic compounds in various environments (Shi, Zhong, Guo, & Li, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Tetrazoles and their derivatives are an active area of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and developing new drugs based on tetrazole derivatives .

properties

IUPAC Name

methyl 2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-4-5-9(2)10(6-8)16-12(13-14-15-16)19-7-11(17)18-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTNWGWCUYGFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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